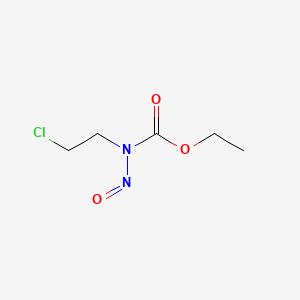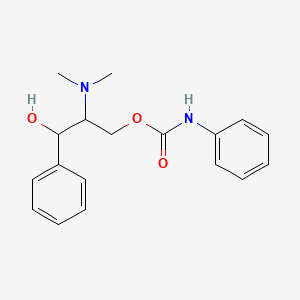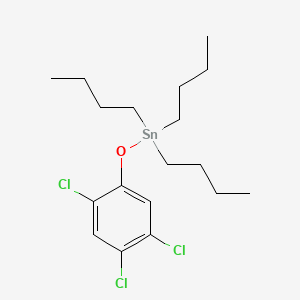
Tributyl(2,4,5-trichlorophenoxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(2,4,5-trichlorophenoxy)stannane is an organotin compound with the molecular formula C18H29Cl3OSn. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(2,4,5-trichlorophenoxy)stannane can be synthesized through the reaction of 2,4,5-trichlorophenol with tributyltin chloride in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(2,4,5-trichlorophenoxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Tin oxides and chlorinated phenols.
Reduction: Lower oxidation state tin compounds.
Substitution: Substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Tributyl(2,4,5-trichlorophenoxy)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers and as a stabilizer in PVC
Wirkmechanismus
The mechanism of action of tributyl(2,4,5-trichlorophenoxy)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to inhibition or activation of enzymatic activity. This interaction is crucial for its biological and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyl(2,4,5-trichlorophenoxy)tin
- Tributyl(2,4,5-trichlorophenoxy)stannane
- This compound derivatives
Uniqueness
This compound is unique due to its specific combination of tributyltin and trichlorophenoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
73927-98-7 |
|---|---|
Molekularformel |
C18H29Cl3OSn |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
tributyl-(2,4,5-trichlorophenoxy)stannane |
InChI |
InChI=1S/C6H3Cl3O.3C4H9.Sn/c7-3-1-5(9)6(10)2-4(3)8;3*1-3-4-2;/h1-2,10H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
FJUXTGREXZMJIU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




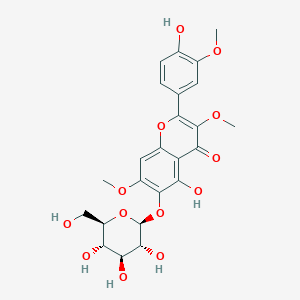


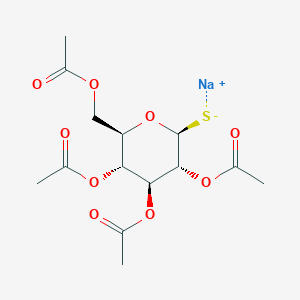
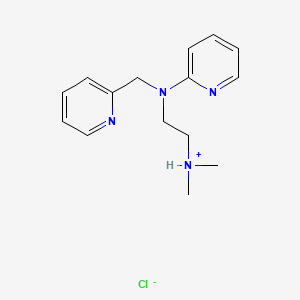
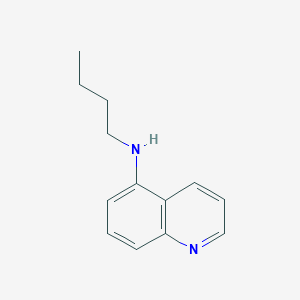
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]-](/img/structure/B13754354.png)
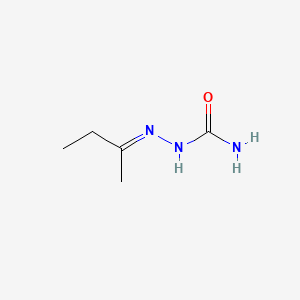
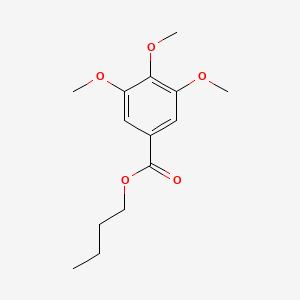
![2-Propenoic acid,2-methyl-,1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester](/img/structure/B13754359.png)
